molecular formula C16H33NO B3036527 Obscuraminol F CAS No. 350485-01-7

Obscuraminol F

Cat. No.: B3036527
CAS No.: 350485-01-7
M. Wt: 255.44 g/mol
InChI Key: BBZHHOGHQKXCRQ-JKSUJKDBSA-N
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Mechanism of Action

Obscuraminol F is a novel compound that has gained significant attention in the field of scientific research . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, efficacy, and stability.

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area that requires further exploration. Environmental factors can significantly impact the effectiveness of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Obscuraminol F involves several steps, starting from readily available starting materials. The key steps include the formation of the unsaturated amino alcohol moiety through a series of reactions such as reduction, oxidation, and substitution . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional purification steps such as chromatography and crystallization are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Obscuraminol F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Obscuraminol F has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Obscuraminol A
  • Obscuraminol B
  • Obscuraminol C
  • Obscuraminol D
  • Obscuraminol E

Uniqueness

What sets Obscuraminol F apart from its analogs is its specific unsaturated amino alcohol structure, which imparts unique chemical and biological properties. Compared to other obscuraminols, this compound has shown distinct biological activities and reactivity patterns, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2S,3R)-2-aminohexadec-15-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZHHOGHQKXCRQ-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obscuraminol F
Reactant of Route 2
Obscuraminol F
Reactant of Route 3
Obscuraminol F
Reactant of Route 4
Obscuraminol F
Reactant of Route 5
Obscuraminol F
Reactant of Route 6
Obscuraminol F

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